Cas no 487-93-4 (Bufotenine)
Bufotenine structure
Product Name:Bufotenine
Bufotenine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indol-5-ol,3-[2-(dimethylamino)ethyl]-
- Bufotenine Available only as Salt (See B689465)
- 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol
- BUFOTENIN
- Bufotenine
- Bufotenine solution
- Bufotenine Available only as Salt (See B689465)
- 5-HO-DMT
- 5-hydroxy-N,N-dimethyltryptamine
- Cebilcin
- Cohoba
- Dimethylserotonin
- Mapine
- Mappin
- Mappine
- N,N-Dimethyl-5-hydroxytryptamine
- N,N-Dimethylserotonin
- Cinobufotenine
- DM5-HT
- 3-(2-Dimethylaminoethyl)-5-indolol
- 3-[2-(Dimethylamino)ethyl]-5-indolol
- 3-[2-(Dimethylamino)ethyl]indol-5-ol
- 1H-Indol-5-ol, 3-(2-(dimethylamino)ethyl)-
- 3-(beta-Dimethylaminoethyl)-5-hydroxyindole
- 3-[beta-(Dimethylamino)ethyl]-5-hydroxyindole
- 1H-I
- 8-methoxy-2,2,5,6-tetramethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
- PDSP1_000007
- 1H-Indol-5-ol, 3-[2-(dimethylamino)ethyl]-
- UNII-0A31347TZK
- CHEBI:3210
- DTXSID0048894
- WLN: T56 BMJ D2N1&1 GQ
- Q408915
- 5-OH-DMT
- NSC89593
- 1H-Indol-5-ol, {3-[2-(dimethylamino)ethyl]-}
- FT-0623282
- NSC 89593
- InChI=1/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H
- Oprea1_475603
- Indol-5-ol, {3-[2-(dimethylamino)ethyl]-}
- BUFOTENINE [MART.]
- 3-[.beta.-(Dimethylamino)ethyl]-5-hydroxyindole
- 487-93-4
- DEA No. 7433
- DMT,5-OH
- SCHEMBL518028
- VTTONGPRPXSUTJ-UHFFFAOYSA-N
- 5-22-12-00026 (Beilstein Handbook Reference)
- AKOS005445162
- 0A31347TZK
- NS00001664
- A7355
- DTXCID0028820
- {3-[(2-Dimethylamino)ethyl]-5-indolol}
- 3-[(2-Dimethylamino)ethyl]-5-indolol
- 3-(.beta.-Dimethylaminoethyl)-5-hydroxyindole
- NSC-89593
- N,N-Dimethyl-5-HT
- BDBM50024206
- 3-(2-(Dimethylamino)ethyl)-1H-indol-5-ol
- L001128
- NCGC00247724-01
- PDSP2_000007
- Tox21_112890
- 3-(2-Dimethylaminoethyl)indol-5-ol
- 5-Hydroxy-N, N-dimethyltryptamine
- 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol #
- 3-[(.beta.-Dimethylamino)ethyl]-5-hydroxyindole
- N, N-Dimethylserotonin
- 3-[2-(Dimethylamino)ethyl]-Indol-5-ol
- DB01445
- Bufotenine 1.0 mg/ml in Acetonitrile
- INDOL-5-OL, 3-(2-(DIMETHYLAMINO)ETHYL)-
- BRN 0160628
- {3-[(beta-Dimethylamino)ethyl]-5-hydroxyindole}
- BUFOTENINE [MI]
- CAS-487-93-4
- 3-(2-(Dimethylamino)ethyl)-1H-indol-5-ol (ACD/Name 4.0)
- Indol-5-ol, 3-[2-(dimethylamino)ethyl]-
- 3-(2-dimethylaminoethyl)-1H-indol-5-ol
- EINECS 207-667-9
- CHEMBL416526
- 1,5-benzoxazepin-4(5H)-one, 2,3-dihydro-8-methoxy-2,2,5,6-tetramethyl-
- C08299
- GTPL144
- BUFOTENINE (MART.)
- STK368137
- 3-[b-(Dimethylamino)ethyl]-5-hydroxyindole
- 3-(b-(Dimethylamino)ethyl)-5-hydroxyindole
- DB-012579
-
- Inchi: 1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3
- InChI Key: VTTONGPRPXSUTJ-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C=1)C(=CN2)CCN(C)C
Computed Properties
- Exact Mass: 204.12600
- Monoisotopic Mass: 204.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- Molecular Weight: 204.27
- XLogP3: 1.2
- Topological Polar Surface Area: 39.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.0565 (rough estimate)
- Melting Point: 62-64°C
- Boiling Point: bp0.1 320°
- Flash Point: 2℃
- Refractive Index: 1.6000 (estimate)
- PSA: 39.26000
- LogP: 1.97760
- Solubility: Not determined
Bufotenine Security Information
- Hazardous Material transportation number:UN 1544
- Hazard Category Code: 11-20/21/22-36
- Safety Instruction: 16-36/37
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Safety Term:6.1(b)
- Packing Group:III
- Packing Group:III
- Hazard Level:6.1(b)
Bufotenine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Bufotenine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP4265-10mg |
Bufotenin |
487-93-4 | 98% | 10mg |
$196 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4265-5mg |
Bufotenin |
487-93-4 | 98% | 5mg |
$130 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4265-10mg |
Bufotenin |
487-93-4 | 98% | 10mg |
$196 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4265-5mg |
Bufotenin |
487-93-4 | 98% | 5mg |
$130 | 2023-09-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R139246-20mg |
Bufotenine |
487-93-4 | 98% | 20mg |
¥5400 | 2023-09-08 | |
| ChemFaces | CFN91165-10mg |
Bufotenine |
487-93-4 | >=98% | 10mg |
$318 | 2023-09-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B935040-10mg |
Bufotenin |
487-93-4 | ≥98% | 10mg |
¥4680.00 | 2023-02-14 |
Bufotenine Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:487-93-4)Bufotenine
Order Number:sfd1564
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:487-93-4)Bufotenin
Order Number:LE11979
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:06
Price ($):discuss personally
Email:18501500038@163.com
Bufotenine Related Literature
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Izumi Morita,Yuki Kiguchi,Hiroyuki Oyama,Atsuko Takeuchi,Chisato Tode,Rie Tanaka,Jun Ogata,Ruri Kikura-Hanajiri,Norihiro Kobayashi Anal. Methods 2021 13 3954
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2. Marine AChE inhibitors isolated from Geodia barretti: natural compounds and their synthetic analogsElisabeth K. Olsen,Espen Hansen,Lindon W. K. Moodie,Johan Isaksson,Kristina Sep?i?,Marija Cergolj,Johan Svenson,Jeanette H. Andersen Org. Biomol. Chem. 2016 14 1629
-
Cooper S. Jamieson,Joshua Misa,Yi Tang,John M. Billingsley Chem. Soc. Rev. 2021 50 6950
-
Chandana Pramanik,Paritosh Barik,Sk Asraf Ali,Dipti Sovamayee Nayak,Mohammed Ikbal,Arabinda Mandal,Rathin Jana,Soumen Giri,Shubhankar Samanta New J. Chem. 2023 47 6476
-
5. Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand bindingKaruppiah Kanagarajadurai,Manoharan Malini,Aditi Bhattacharya,Mitradas M. Panicker,Ramanathan Sowdhamini Mol. BioSyst. 2009 5 1877
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